molecular formula C22H24N2O4 B11024340 N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide

Cat. No.: B11024340
M. Wt: 380.4 g/mol
InChI Key: QWUFZXPGEYBCOJ-UHFFFAOYSA-N
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Description

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide: is a synthetic organic compound that combines structural elements of indene and indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide typically involves multiple steps:

    Formation of the Indene Derivative: The starting material, 5,6-dimethoxyindanone, undergoes reduction to form 5,6-dimethoxy-2,3-dihydro-1H-inden-1-ol. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) in methanol.

    Acylation: The indene derivative is then acylated with chloroacetyl chloride in the presence of a base like triethylamine to form the corresponding chloroacetamide.

    Indole Coupling: The final step involves coupling the chloroacetamide with 5-methoxyindole in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the compound can be performed at the carbonyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: NaH in DMF with alkyl halides.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a promising lead compound for drug discovery.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The indole moiety may bind to specific sites on proteins, modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide lies in its specific combination of functional groups and structural elements. The presence of both indene and indole moieties, along with methoxy substituents, provides a distinct chemical profile that can lead to unique interactions and properties compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

IUPAC Name

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(5-methoxyindol-1-yl)acetamide

InChI

InChI=1S/C22H24N2O4/c1-26-16-5-7-19-15(10-16)8-9-24(19)13-22(25)23-18-6-4-14-11-20(27-2)21(28-3)12-17(14)18/h5,7-12,18H,4,6,13H2,1-3H3,(H,23,25)

InChI Key

QWUFZXPGEYBCOJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3CCC4=CC(=C(C=C34)OC)OC

Origin of Product

United States

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